molecular formula C17H16O5 B1621065 Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate CAS No. 885949-40-6

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

Cat. No. B1621065
CAS RN: 885949-40-6
M. Wt: 300.3 g/mol
InChI Key: OPJCEQVOQZLOKQ-UHFFFAOYSA-N
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Description

“Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate” is a chemical compound. Unfortunately, there isn’t much detailed information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “(5-formyl-2-methoxyphenoxy)acetic acid”, the SMILES string is COc1ccc(C=O)cc1OCC(O)=O and the InChI key is GCUIYKXCCXKSRU-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Epigenetics and Genome Flexibility

Research has highlighted the significant role of epigenetic modifications, such as DNA methylation and demethylation, in genome regulation and its adaptability to environmental and endogenous factors. These modifications are pivotal in driving epigenetic responses to environmental factors, potentially leading to genetic dysfunction and various pathologies. The review by Efimova et al. (2020) focuses on environmentally induced adverse effects on 5-hydroxymethylcytosine (5hmC) patterns in mammalian genomes, underscoring the sensitive nature of DNA hydroxymethylation as a biosensor for harmful environmental factors, which may induce specific changes through distinct metabolic pathways (Efimova et al., 2020).

Fluorescent Chemosensors Development

The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) has been an area of interest for detecting various analytes, including metal ions and neutral molecules. Roy (2021) discusses the high selectivity and sensitivity of DFP-based chemosensors, indicating a burgeoning research field with ample opportunities to modulate sensing selectivity and sensitivity for creating more advanced chemosensors (Roy, 2021).

Environmental Fate of Contaminants

Studies on the environmental fate of various contaminants, including alkylphenols and antimicrobial triclosan, highlight their persistence and toxicity in aquatic environments. Ying et al. (2002) and Bedoux et al. (2012) provide insights into the environmental distribution, biodegradation, and toxic effects of these compounds, emphasizing the need for understanding and mitigating their environmental impact (Ying et al., 2002); (Bedoux et al., 2012).

Pharmacological Properties of Natural Compounds

Research into the pharmacological properties of natural compounds, such as chlorogenic acid and osthole, has shown promising therapeutic potential against various diseases. Santana-Gálvez et al. (2017) and Zhang et al. (2015) review the health benefits and mechanisms of action of these compounds, highlighting their anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and cardiovascular protective activities (Santana-Gálvez et al., 2017); (Zhang et al., 2015).

properties

IUPAC Name

methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-14-9-8-12(11-18)10-15(14)22-16(17(19)21-2)13-6-4-3-5-7-13/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJCEQVOQZLOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377306
Record name methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate

CAS RN

885949-40-6
Record name methyl 2-(5-formyl-2-methoxyphenoxy)-2-phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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